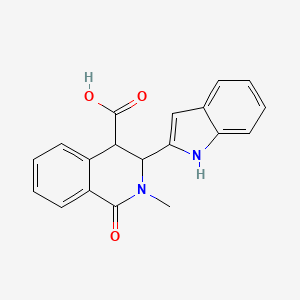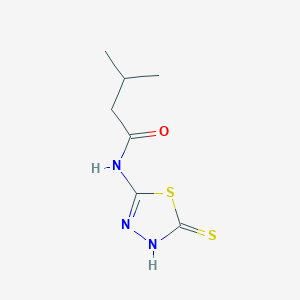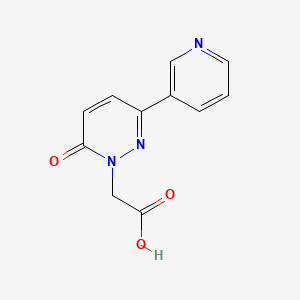![molecular formula C15H13FN2S B1387510 1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine CAS No. 1170431-66-9](/img/structure/B1387510.png)
1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine
Overview
Description
1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine, or 1-FMBP, is a novel synthetic molecule with potential applications in a variety of scientific research fields. It is a member of the pyrrolo[3,2-c]pyridine family, which is characterized by a five-membered heterocyclic ring system. 1-FMBP has the potential to be used in a variety of research applications, including drug discovery, cell signaling, and chemical biology.
Scientific Research Applications
1-FMBP has potential applications in a variety of scientific research fields. In drug discovery, 1-FMBP can be used to identify novel therapeutic targets, as well as to screen for potential drug candidates. In cell signaling, 1-FMBP can be used to study the role of G-protein coupled receptors in signal transduction pathways. In chemical biology, 1-FMBP can be used to study the role of small molecules in protein-protein interactions. Additionally, 1-FMBP can be used to study the role of small molecules in modulating gene expression.
Mechanism Of Action
1-FMBP acts as an agonist at G-protein coupled receptors. It binds to the receptor and activates it, leading to a cascade of downstream signaling events. These signaling events ultimately result in the activation of various cellular processes, such as gene expression and cell proliferation.
Biochemical And Physiological Effects
1-FMBP has been shown to modulate a variety of biochemical and physiological processes. In vitro, 1-FMBP has been shown to modulate the activity of enzymes involved in signal transduction pathways, as well as to modulate the expression of various genes involved in various cellular processes. In vivo, 1-FMBP has been shown to modulate the activity of various hormones, such as glucagon and insulin. Additionally, 1-FMBP has been shown to affect the development of various organs and tissues.
Advantages And Limitations For Lab Experiments
1-FMBP has several advantages for lab experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, 1-FMBP is relatively non-toxic, making it suitable for use in biological experiments. However, 1-FMBP does have some limitations. It is not known to be active at other G-protein coupled receptors, and it is not known to be active at other types of receptors. Additionally, 1-FMBP has not been extensively studied in vivo, and so its effects in living organisms are not well understood.
Future Directions
1-FMBP has potential applications in a variety of scientific research fields. There are several future directions that could be explored. For example, 1-FMBP could be used to study the role of small molecules in modulating gene expression. Additionally, 1-FMBP could be used to study the role of G-protein coupled receptors in signal transduction pathways. Furthermore, 1-FMBP could be used to identify novel therapeutic targets, as well as to screen for potential drug candidates. Finally, 1-FMBP could be used to study the effects of small molecules on various organs and tissues.
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-methylsulfanylpyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2S/c1-19-15-13-7-9-18(14(13)6-8-17-15)10-11-2-4-12(16)5-3-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGMCQNPPCUYDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC2=C1C=CN2CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid](/img/structure/B1387428.png)

![1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1387432.png)

![{2-[(Pyridin-2-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1387435.png)



![N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1387441.png)
![[3-(2-furyl)-6-oxopyridazin-1(6{H})-yl]acetic acid](/img/structure/B1387442.png)
![Ethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B1387443.png)


![(2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1387449.png)